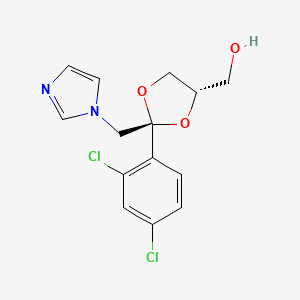
Ketoconazole Impurity 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketoconazole Impurity 11 is a chemical compound that is often encountered as a byproduct in the synthesis of ketoconazole, an antifungal medication. This impurity is identified by its chemical name, 1-[4-[[(2RS,4SR)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine. It is important in pharmaceutical research and quality control to ensure the purity and efficacy of ketoconazole formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketoconazole Impurity 11 involves the reaction of ketoconazole with specific reagents under controlled conditions. One common method involves the hydrolysis of ketoconazole in the presence of caustic soda (sodium hydroxide) and methanol. The reaction mixture is heated to reflux and maintained for several hours. The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is purified by recrystallization from methanol .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and solvent composition to ensure consistent yield and purity. Advanced analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the impurity levels and ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Ketoconazole Impurity 11 undergoes various chemical reactions, including:
Hydrolysis: Reaction with water or aqueous solutions leading to the breakdown of the compound.
Oxidation: Reaction with oxidizing agents resulting in the formation of oxidized products.
Reduction: Reaction with reducing agents leading to the formation of reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide in methanol.
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound typically results in the formation of simpler organic compounds and inorganic salts .
Scientific Research Applications
Ketoconazole Impurity 11 has several applications in scientific research:
Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for ketoconazole.
Quality Control: Employed in the identification and quantification of impurities in ketoconazole formulations to ensure product safety and efficacy.
Toxicological Studies: Investigated for its potential genotoxic effects and other safety profiles.
Chemical Synthesis: Utilized in the study of reaction mechanisms and the development of new synthetic routes for related compounds.
Mechanism of Action
The mechanism of action of Ketoconazole Impurity 11 is closely related to that of ketoconazole. It involves the inhibition of cytochrome P450 enzymes, particularly 14-α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole Impurity 10: Another byproduct in the synthesis of ketoconazole with a similar structure but different functional groups.
Ketoconazole Impurity 12: A related compound with variations in the substituents on the aromatic ring.
Ketoconazole Impurity 13: Differentiated by the presence of additional halogen atoms or other substituents.
Uniqueness
Ketoconazole Impurity 11 is unique due to its specific chemical structure, which includes a dichlorophenyl group and an imidazole ring. This structure imparts distinct chemical properties and reactivity compared to other impurities. Its presence and concentration in ketoconazole formulations are critical for ensuring the overall quality and safety of the pharmaceutical product .
Properties
Molecular Formula |
C14H14Cl2N2O3 |
|---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14+/m0/s1 |
InChI Key |
VJZJGRMLFMJRGG-SMDDNHRTSA-N |
Isomeric SMILES |
C1[C@@H](O[C@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
Canonical SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















